molecular formula C19H23ClO2Si B2624595 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one CAS No. 1956332-66-3

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one

Cat. No. B2624595
CAS RN: 1956332-66-3
M. Wt: 346.93
InChI Key: SRXHYPYJSRSMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one” is a chemical compound with the empirical formula C19H25O2Cl1Si1 . The tert-Butyldiphenylsilyl (TBDPS) group in this compound is known as a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .


Synthesis Analysis

The TBDPS group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .


Molecular Structure Analysis

The molecular weight of “1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one” is 348.94 . The structure of the compound includes a tert-Butyldiphenylsilyl (TBDPS) group attached to an oxygen atom, which is connected to a 3-chloropropan-2-one group .


Physical And Chemical Properties Analysis

The compound “1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one” is a solid at room temperature . Its empirical formula is C19H25O2Cl1Si1 and it has a molecular weight of 348.94 .

Scientific Research Applications

Protection of Alcohols

The TBDPS group is used as a protecting group for alcohols. It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers .

Stability in Acidic Conditions

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .

Selective Protection

The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .

Protection of Equatorial Hydroxyl Groups

Protection of equatorial hydroxyl groups can be achieved over axial hydroxyl groups by the use of a cationic silyl species generated by tert-butyldiphenylsilyl chloride and a halogen abstractor, silver nitrate .

Chemosensor for Fluoride Ions

A tert-butyldiphenylsilyl-containing polyimide (PI-OSi) has been established as a colorimetric and ratiometric chemosensor for rapid detecting fluoride ions (F−). The UV-vis absorbance ratio value (A322/A288) of PI-OSi in a DMF solution displays a wide linear range change to F− concentrations with a detection limit (DL) value of 2.13 μM .

6. Detection of Trace Water in Organic Solvents The resulting PI-OSi plus F− system (PI-OSi·F) could detect trace water in DMF. The A292/A322 value of PI-OSi·F almost linearly increases with low water content, which suggests convenient quantitative sensing of trace water content in DMF .

Mechanism of Action

Target of Action

The primary target of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one is alcohols . The compound, also known as tert-Butyldiphenylsilyl (TBDPS), is a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .

Mode of Action

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one interacts with its targets (alcohols) by forming silyl ethers . This interaction is facilitated by the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . The protecting group is easily introduced by using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Biochemical Pathways

The biochemical pathways affected by 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one involve the formation of silyl ethers . These ethers are known for their ease and selectivity of formation, their adaptability to various analytical techniques, and their compatibility with a variety of conditions or synthetic transformations in organic chemistry .

Pharmacokinetics

The compound is known for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one’s action primarily involve the protection of alcohols. The compound allows the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . It also enables the protection of equatorial hydroxyl groups over axial hydroxyl groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl, and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

properties

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXHYPYJSRSMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.